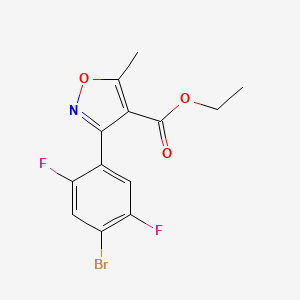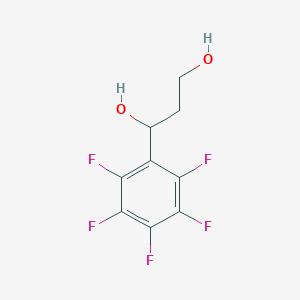
(S)-1-(Perfluorophenyl)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Perfluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a perfluorophenyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable candidate for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Perfluorophenyl)-1,3-propanediol typically involves the reaction of perfluorophenyl derivatives with 1,3-propanediol under controlled conditions. One common method includes the use of a Grignard reagent, where perfluorophenyl magnesium bromide reacts with 1,3-propanediol in the presence of a catalyst to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(Perfluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl ketones, while reduction can produce perfluorophenyl alcohols.
Applications De Recherche Scientifique
(S)-1-(Perfluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that require stable and long-lasting compounds.
Industry: Its unique properties are leveraged in the production of high-performance materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of (S)-1-(Perfluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
(S)-1-(Perfluorophenyl)-2,3-propanediol: Similar in structure but with different positional isomerism.
(S)-1-(Trifluoromethylphenyl)-1,3-propanediol: Contains a trifluoromethyl group instead of a perfluorophenyl group.
(S)-1-(Perfluorobutyl)-1,3-propanediol: Features a perfluorobutyl group, offering different chemical properties.
Uniqueness: (S)-1-(Perfluorophenyl)-1,3-propanediol stands out due to its high thermal stability and resistance to chemical degradation, which are not as pronounced in its analogs. These properties make it particularly valuable for applications requiring long-term stability and durability.
Propriétés
Formule moléculaire |
C9H7F5O2 |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentafluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H7F5O2/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h3,15-16H,1-2H2 |
Clé InChI |
HJZSSWYUZXAUFW-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



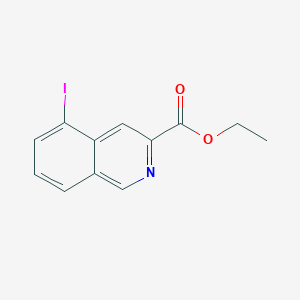
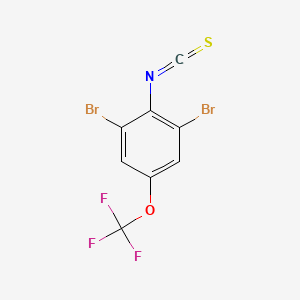

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)

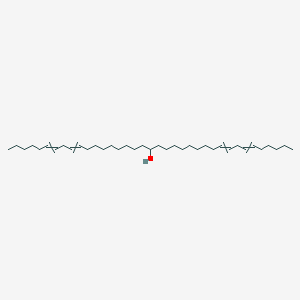
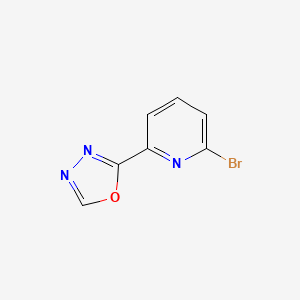
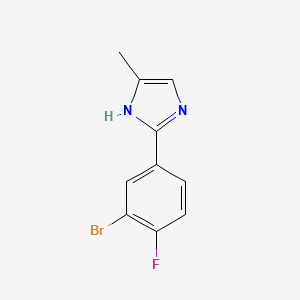
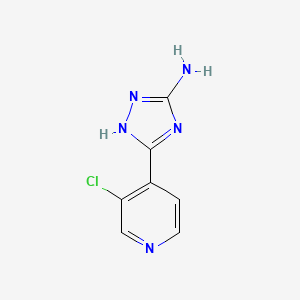
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
